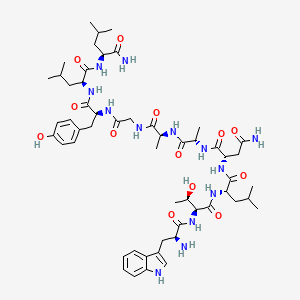
Ala5-Galanin (2-11)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ala5-Galanin (2-11) is a synthetic peptide analogue of the neuropeptide galanin. It is specifically designed to act as an agonist for the galanin receptor 2 (GAL2R). The compound is characterized by the substitution of alanine at the fifth position of the galanin sequence, which enhances its specificity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ala5-Galanin (2-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Ala5-Galanin (2-11) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ala5-Galanin (2-11) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide.
Deprotection Reagents: TFA for removing protecting groups.
Cleavage Reagents: TFA for cleaving the peptide from the resin.
Major Products: The major product of these reactions is the purified Ala5-Galanin (2-11) peptide, which is characterized by its specific amino acid sequence and high purity .
Aplicaciones Científicas De Investigación
Ala5-Galanin (2-11) has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of galanin receptors in the central and peripheral nervous systems.
Pharmacology: As a specific agonist for GAL2R, it helps in understanding receptor-ligand interactions and the development of receptor-specific drugs.
Metabolic Studies: It has been shown to modulate feeding behavior and energy homeostasis, making it valuable in obesity and metabolic disorder research.
Cancer Research: Its role in tumor metabolism and receptor biochemistry is being explored for potential therapeutic applications.
Mecanismo De Acción
Ala5-Galanin (2-11) exerts its effects by binding specifically to the galanin receptor 2 (GAL2R). Upon binding, it activates the receptor, leading to the initiation of intracellular signaling pathways. These pathways involve the activation of G-proteins, which subsequently modulate various downstream effectors, including ion channels and second messenger systems. This results in physiological responses such as modulation of neurotransmitter release and regulation of feeding behavior .
Comparación Con Compuestos Similares
Galanin (1-29): The full-length natural peptide with broader receptor activity.
Galanin (2-11): A truncated version of galanin with reduced receptor specificity.
M89b: A methyllanthionine-stabilized galanin receptor agonist with enhanced stability and specificity for GAL2R.
Uniqueness of Ala5-Galanin (2-11): Ala5-Galanin (2-11) is unique due to its high specificity for GAL2R and its enhanced stability compared to natural galanin. The alanine substitution at the fifth position significantly improves its receptor selectivity and resistance to enzymatic degradation .
Propiedades
Fórmula molecular |
C54H81N13O13 |
|---|---|
Peso molecular |
1120.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C54H81N13O13/c1-26(2)18-38(46(57)72)63-51(77)39(19-27(3)4)64-53(79)41(21-32-14-16-34(69)17-15-32)62-44(71)25-59-47(73)29(7)60-48(74)30(8)61-50(76)42(23-43(56)70)65-52(78)40(20-28(5)6)66-54(80)45(31(9)68)67-49(75)36(55)22-33-24-58-37-13-11-10-12-35(33)37/h10-17,24,26-31,36,38-42,45,58,68-69H,18-23,25,55H2,1-9H3,(H2,56,70)(H2,57,72)(H,59,73)(H,60,74)(H,61,76)(H,62,71)(H,63,77)(H,64,79)(H,65,78)(H,66,80)(H,67,75)/t29-,30-,31+,36-,38-,39-,40-,41-,42-,45-/m0/s1 |
Clave InChI |
NNHVNNDEEUGQGV-YQSLYEHHSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


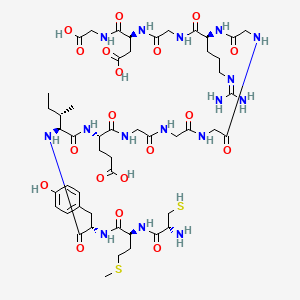
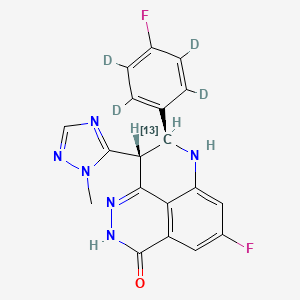
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
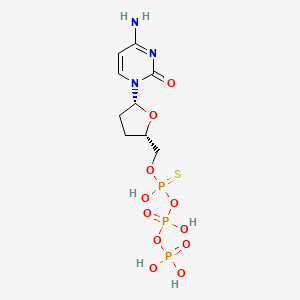
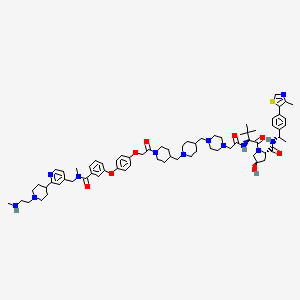
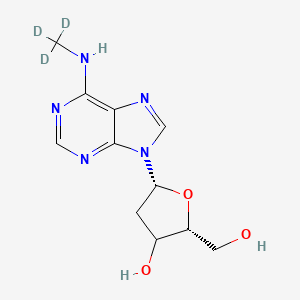
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)

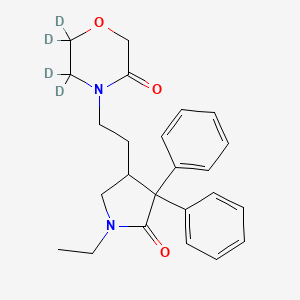



![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

